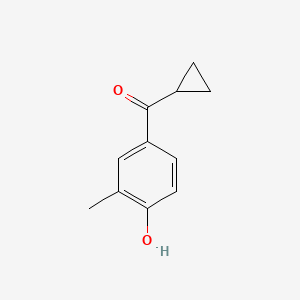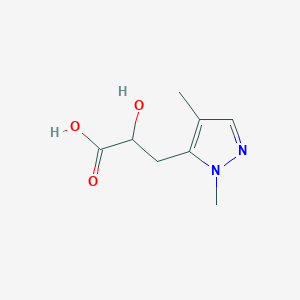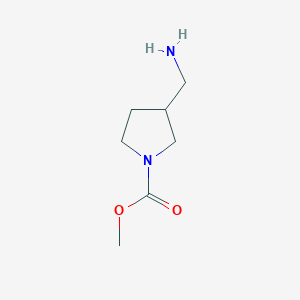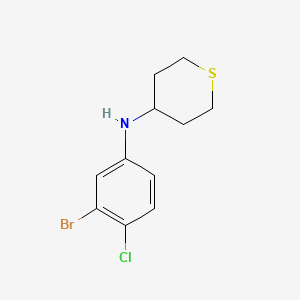amine](/img/structure/B13259293.png)
[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine: is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a catalyst in various chemical reactions .
Biology: The compound has shown promise in biological studies due to its antimicrobial and antifungal properties. It is being investigated for its potential use in developing new antibiotics and antifungal agents .
Medicine: In medicine, the compound is being explored for its antitumor and antiviral activities. It has shown potential in inhibiting the growth of certain cancer cells and viruses .
Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and fungicides. It is also used as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: What sets 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine apart from these similar compounds is its unique combination of a thiazole ring with an ethylamine group.
Properties
Molecular Formula |
C7H14N2S2 |
|---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C7H14N2S2/c1-2-8-3-5-10-7-9-4-6-11-7/h8H,2-6H2,1H3 |
InChI Key |
RCVSPCDLMOMAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)



![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13259257.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)





![2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
